![molecular formula C15H16BrNO2 B2872143 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol CAS No. 306730-29-0](/img/structure/B2872143.png)
2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Synthesis and Materials Science
Synthesis of Complex Molecules : Brominated aromatic compounds serve as key intermediates in the synthesis of complex organic molecules. For instance, the synthesis of thioethers from bromomethylbenzenes demonstrates the utility of brominated intermediates in constructing sulfur-containing compounds, which are important in pharmaceuticals and agrochemicals (Konishi et al., 1999).
Organogels and Mesophases : Compounds with methoxy groups have been shown to play a role in the formation of organogels and mesophases, important for materials science applications. Research on phenanthroline ligands and their copper complexes highlights how methoxy groups influence the self-assembly and hydrogen bonding critical to the development of novel materials (Ziessel et al., 2004).
Environmental Chemistry
- Atmospheric Chemistry of Organohalogens : Studies on bromochloromethoxybenzenes in the marine troposphere have revealed the mixed biogenic and anthropogenic origins of these compounds. Such research is crucial for understanding the environmental fate and transport of organohalogens, which can impact atmospheric chemistry and potentially climate (Führer & Ballschmiter, 1998).
Antioxidant and Antibacterial Applications
Natural Antioxidants : Bromophenols from marine algae have demonstrated potent antioxidant activities. Research on compounds isolated from the marine red alga Rhodomela confervoides suggests that similar bromophenols could be explored for their antioxidant potential, which is relevant for food preservation and nutraceuticals (Li et al., 2011).
Antibacterial Properties : Additionally, bromophenols have shown antibacterial activities against various strains, indicating potential applications in developing new antibacterial agents. Studies on Rhodomela confervoides highlight the potential of bromophenols in addressing microbial resistance (Xu et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(4-bromo-3-methylanilino)methyl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-10-7-12(4-6-14(10)16)17-9-11-3-5-13(19-2)8-15(11)18/h3-8,17-18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFRYORGKDNBEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=C(C=C(C=C2)OC)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2872062.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one](/img/structure/B2872063.png)
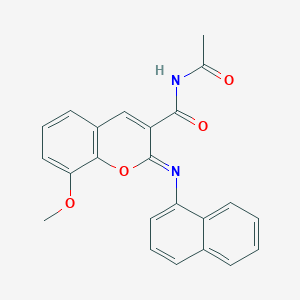
![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-mesitylacetamide](/img/structure/B2872067.png)
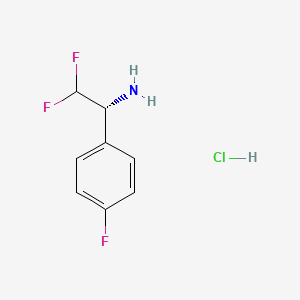
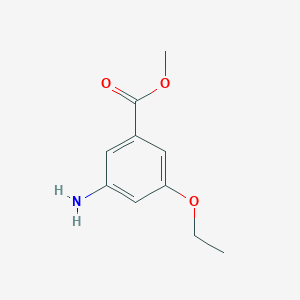
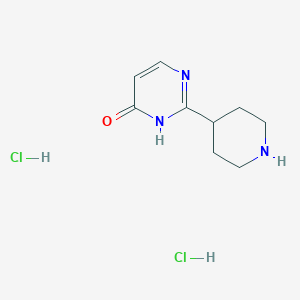

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2872074.png)
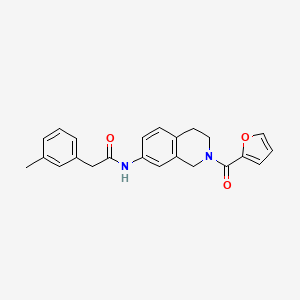
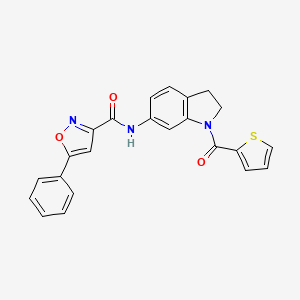
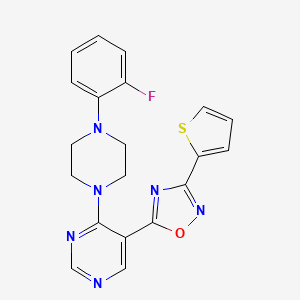
![methyl (E)-2-[(3-chlorobenzoyl)amino]-3-(dimethylamino)prop-2-enoate](/img/structure/B2872081.png)
![(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B2872082.png)